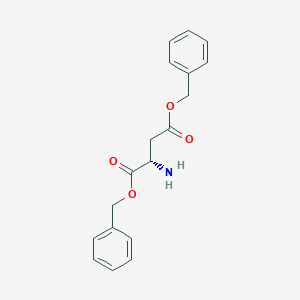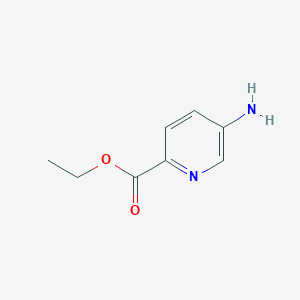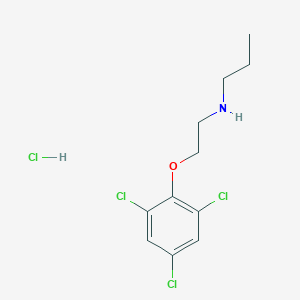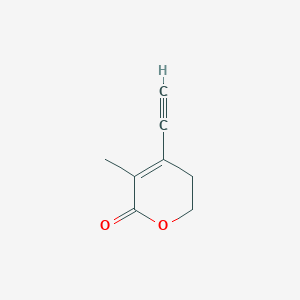
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one (EMDP) is a synthetic compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the pyranone family of compounds and is known for its unique chemical structure, which gives it a range of interesting properties. In
Mécanisme D'action
The mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is not well understood, but it is thought to involve the inhibition of certain enzymes in the body. Specifically, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one may be able to increase the levels of acetylcholine in the brain, which could have a range of interesting effects.
Effets Biochimiques Et Physiologiques
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to have a range of interesting biochemical and physiological effects. For example, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been shown to have anticonvulsant and antinociceptive effects, suggesting that it may be useful for the treatment of epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its relative ease of synthesis. The compound can be obtained in high yields with a high degree of purity, making it ideal for use in a range of applications. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied, and its properties are well understood, making it a reliable and predictable compound to work with.
One of the main limitations of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its potential toxicity. The compound has been shown to be toxic in high doses, and care must be taken when handling it. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has a relatively short half-life, meaning that it may not be suitable for use in long-term studies.
Orientations Futures
There are a number of interesting future directions for research on 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one. For example, the compound could be studied further for its potential use in the treatment of anxiety disorders, epilepsy, and pain. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be used as a starting material for the synthesis of other pyranone compounds, which could be studied for their potential use in drug discovery. Finally, the mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be studied further to better understand how the compound interacts with the body.
Méthodes De Synthèse
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is synthesized through a multi-step process that involves the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a pyranone intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is relatively straightforward, and the compound can be obtained in high yields with a high degree of purity.
Applications De Recherche Scientifique
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied for its potential use in scientific research. The compound has been shown to have a range of interesting properties that make it useful for a variety of applications. For example, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been used as a starting material for the synthesis of other pyranone compounds, which have been studied for their potential use in drug discovery.
Propriétés
Numéro CAS |
113490-30-5 |
|---|---|
Nom du produit |
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one |
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-ethynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C8H8O2/c1-3-7-4-5-10-8(9)6(7)2/h1H,4-5H2,2H3 |
Clé InChI |
POVGESNNJPQZLH-UHFFFAOYSA-N |
SMILES |
CC1=C(CCOC1=O)C#C |
SMILES canonique |
CC1=C(CCOC1=O)C#C |
Synonymes |
2H-Pyran-2-one, 4-ethynyl-5,6-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



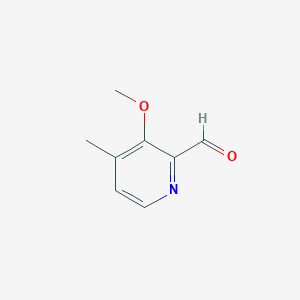
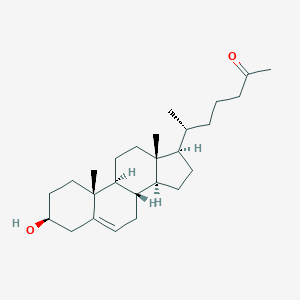
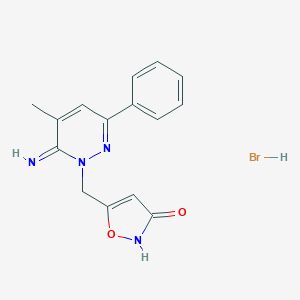
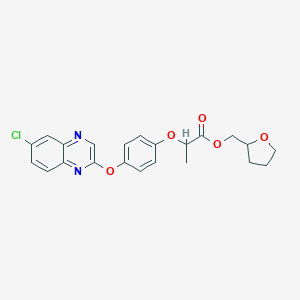
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
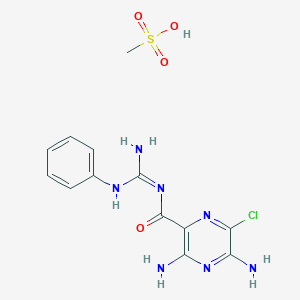
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
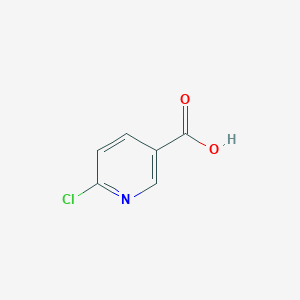
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
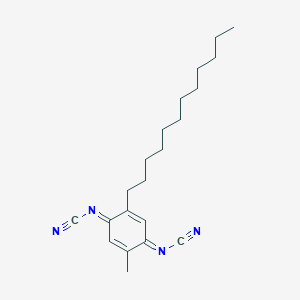
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
